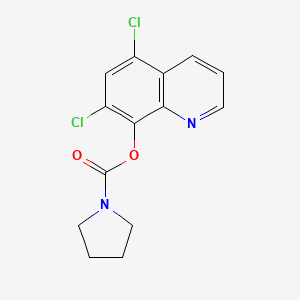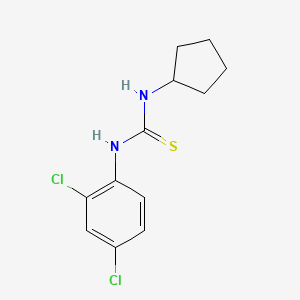
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research for its various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide in lab experiments is its broad range of biological and pharmacological activities. It can be used to study the role of various proteins and enzymes in different biological pathways. Additionally, it has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further drug development.
One of the limitations of using 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain in vitro and in vivo experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide involves the reaction of 4-chloro-2-fluoroaniline with 3-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction yields 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide has been extensively used in scientific research for its various biological and pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been used as a tool to study the role of various proteins and enzymes in different biological pathways.
Propiedades
IUPAC Name |
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-8-2-3-11(10(16)6-8)17-13(19)7-1-4-12(18(20)21)9(15)5-7/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFALYOLLRMDTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5818660.png)


![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)



![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)